molecular formula C8H9N B3349194 2-Cyclopropylpyridine CAS No. 20797-87-9

2-Cyclopropylpyridine

Cat. No. B3349194
CAS RN: 20797-87-9
M. Wt: 119.16 g/mol
InChI Key: SUHYUUVUQGJUJC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Cyclopropylpyridine is represented by the InChI Code: 1S/C8H9N/c1-2-6-9-8(3-1)7-4-5-7/h1-3,6-7H,4-5H2 . This indicates that the molecule consists of a pyridine ring with a cyclopropyl group attached to it.


Chemical Reactions Analysis

This compound can participate in a variety of chemical reactions. For example, the pyridine ring in this compound can undergo nucleophilic substitution reactions at the C2 or C4 positions when reacted with appropriate nucleophiles . Reduction reactions can reduce the pyridine ring or other functional groups present in this compound using reducing agents .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . and is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Molecular Structure and Conformation

  • 2-Cyclopropylpyridine has been the subject of research focusing on its molecular structure and conformation. Studies using gas-phase electron diffraction and ab initio quantum chemical calculations have revealed that this compound predominantly exists in a bisected form with the cyclopropyl group oriented towards the nitrogen atom. This structural arrangement influences the stability and energy of the molecule (Trætteberg et al., 2005).

Synthesis of Bromocyclopropylpyridines

  • The synthesis of bromocyclopropylpyridines, using 2-amino-5-cyclopropylpyridine as a precursor, has been achieved through the Sandmeyer reaction. These bromo and chlorocyclopropylpyridines serve as useful building blocks in various chemical syntheses (Striela et al., 2017).

Spectroscopic and Redox Properties

  • Copper(I) complexes with bidentate iminopyridine ligands, including cyclopropylpyridin-2-ylmethyleneamine, have been studied for their spectroscopic and redox properties. These studies provide insights into the behavior of these complexes in various chemical reactions and potential applications (Massa et al., 2009).

Phosphomolybdic Acid Promoted Reactions

  • Research has been conducted on the synthesis of α-aminophosphonates from 2-cyclopropylpyrimidine-4-carbaldehyde using phosphomolybdic acid. This demonstrates the role of this compound derivatives in facilitating efficient synthesis methods for certain compounds (P. S. Reddy et al., 2014).

Electroluminescent Properties

  • Studies have been done on the electroluminescent properties of mono-cyclometalated platinum(II) complexes using ligands derived from this compound. These findings have potential implications for the development of new materials for optoelectronic applications (Ionkin et al., 2005).

Asymmetric Cyclopropanation

  • Research into the asymmetric cyclopropanation of styrenes using a copper complex of an atropisomeric 2,2′-bipyridine, which includes cyclopropylpyridine derivatives, has shown promising results. This process is significant for the synthesis of various organic compounds (Wong et al., 2000).

Chemical Synthesis and Biological Evaluation

  • Various studies have been conducted on the chemical synthesis and biological evaluation of this compound derivatives. These investigations have explored their use as competitive antagonists for receptors and their potential in pharmaceutical applications (Dappen et al., 2010).

Safety and Hazards

The safety information for 2-Cyclopropylpyridine includes the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-cyclopropylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N/c1-2-6-9-8(3-1)7-4-5-7/h1-3,6-7H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHYUUVUQGJUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514682
Record name 2-Cyclopropylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20797-87-9
Record name 2-Cyclopropylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Cyclopropylpyridine
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2-Cyclopropylpyridine
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2-Cyclopropylpyridine
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2-Cyclopropylpyridine
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2-Cyclopropylpyridine
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2-Cyclopropylpyridine

Q & A

Q1: What are the structural characteristics of 2-cyclopropylpyridine?

A: this compound is an organic compound with a molecular formula of C8H9N []. The structure consists of a pyridine ring directly bonded to a cyclopropane ring at the second position. Further details on its molecular conformation can be found in research focusing on intramolecular forces within the molecule [].

Q2: Has this compound been used in any notable catalytic reactions?

A: Yes, recent research highlights the use of this compound in C–H borylation reactions []. Specifically, it acts as a directing group in the iridium-catalyzed borylation of cyclopropanes and cyclobutanes using bis(pinacolato)diboron []. The silica-SMAP–iridium catalyst system, in conjunction with this compound, showed superior activity compared to other ligand–iridium systems for this reaction [].

Q3: Is there any spectroscopic data available for this compound?

A: While the provided abstracts lack specific spectroscopic details, a publication exists focusing solely on the synthesis and spectrum of this compound []. This suggests the availability of comprehensive spectroscopic data, likely including NMR, IR, and potentially mass spectrometry data.

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